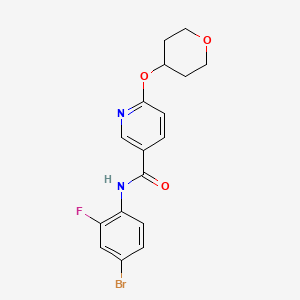

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O3/c18-12-2-3-15(14(19)9-12)21-17(22)11-1-4-16(20-10-11)24-13-5-7-23-8-6-13/h1-4,9-10,13H,5-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHXYGDMAPNOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

Formation of the Phenyl Ring: The starting material, 4-bromo-2-fluoroaniline, undergoes a series of reactions to introduce the oxan-4-yloxy group.

Pyridine Ring Formation: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

Coupling Reaction: The phenyl and pyridine rings are coupled using a suitable coupling agent, such as a palladium catalyst.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a pyridine or heterocyclic carboxamide backbone but differ in substituents, core modifications, and hypothesized pharmacological profiles.

Table 1: Structural and Hypothetical Property Comparison

*Calculated using ChemDraw and PubChem property estimators.

Key Observations:

Core Modifications :

- The target compound’s pyridine core is simpler compared to the isoxazolo[5,4-b]pyridine () and furo[2,3-b]pyridine () cores. These fused heterocycles may enhance rigidity and binding specificity but reduce solubility .

- ABL001 () retains a pyridine core but incorporates a pyrazole ring and hydroxypyrrolidine, which are critical for its BCR-ABL inhibitory activity.

Substituent Effects :

- Halogenated Phenyl Groups : The target’s 4-bromo-2-fluorophenyl group likely increases lipophilicity (LogP ~2.8) compared to ABL001’s chlorodifluoromethoxyphenyl (LogP ~1.9). Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding.

- Oxygen-Containing Substituents : The oxan-4-yloxy group in the target compound improves solubility relative to the furan-2-yl group in ’s compound (LogP ~3.1 vs. ~2.8).

The benzothiazole-containing compound () demonstrates how amino-linked heterocycles can target neurological enzymes, a pathway unexplored for the target compound.

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15BrFNO3

- Molecular Weight : 356.19 g/mol

- CAS Number : 1086379-86-3

This compound consists of a pyridine ring substituted with a carboxamide group, a bromo and fluoro-substituted phenyl group, and an oxane ether moiety.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly the p38 MAP kinase pathway. This pathway is crucial in regulating inflammatory responses and has been targeted for therapeutic interventions in autoimmune diseases.

Antiinflammatory Activity

Studies have shown that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, inhibitors targeting the p38 MAPK pathway have been found to reduce the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in vitro and in vivo models .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential p38 MAPK inhibitor | |

| AS1940477 | Potent TNFα production inhibitor |

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, quinoxaline derivatives have shown IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Case Studies

A recent study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound, in an adjuvant-induced arthritis model. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of halogenated benzaldehyde derivatives with aminopyridine precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to introduce the aryl group .

- Step 2 : Functionalization of the pyridine ring via nucleophilic substitution or etherification (e.g., oxan-4-yloxy group introduction) using tetrahydropyran-4-ol and a base like potassium carbonate in DMF .

- Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with bromo-fluoroaniline derivatives.

- Optimization : Yield and purity are enhanced by controlling reaction temperature (80–100°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), oxan-4-yloxy methylene groups (δ 3.5–4.0 ppm), and carboxamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyran moiety .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅BrFN₂O₃: 409.02) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and packing interactions. For example, the oxan-4-yloxy group may adopt a chair conformation, stabilizing intermolecular hydrogen bonds with the carboxamide .

Advanced Research Questions

Q. How does the substitution pattern of the bromo-fluorophenyl and oxan-4-yloxy groups influence the compound's conformational stability and intermolecular interactions?

- Methodological Answer :

- Bromo-Fluorophenyl : The electron-withdrawing Br and F substituents reduce electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins. Ortho-fluorine introduces steric hindrance, potentially altering binding pocket interactions .

- Oxan-4-yloxy : The oxygen atom in the tetrahydropyran ring forms hydrogen bonds with water or protein residues, improving solubility. Chair conformation stabilizes the compound in hydrophobic environments (e.g., lipid membranes) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate rotational barriers of the oxan-4-yloxy group and compare with experimental data from variable-temperature NMR .

Q. What contradictions exist in reported biological activity data for pyridine-3-carboxamide derivatives, and how can researchers design experiments to resolve these discrepancies?

- Methodological Answer :

- Contradictions : Some studies report potent kinase inhibition (e.g., BCR-ABL1 IC₅₀ < 10 nM), while others show no activity due to divergent substitution patterns or assay conditions (e.g., ATP concentration variations) .

- Resolution Strategies :

- Enzyme Assays : Standardize assay protocols (e.g., fixed ATP at 1 mM) and use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Structural Biology : Co-crystallize the compound with target kinases (e.g., ABL1) to identify critical binding motifs. Compare with asciminib (a related BCR-ABL1 inhibitor) to validate allosteric vs. ATP-competitive mechanisms .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing oxan-4-yloxy with piperidinyl) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.